molecular formula C37H38N4O2 B042820 Telmisartan-Verunreinigung B CAS No. 1026438-56-1

Telmisartan-Verunreinigung B

Katalognummer: B042820
CAS-Nummer: 1026438-56-1
Molekulargewicht: 570.7 g/mol
InChI-Schlüssel: ZDOPWPNJFDIROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Quality Control in Pharmaceutical Manufacturing

Telmisartan Impurity B plays a crucial role in the quality control processes of telmisartan production. It is essential for:

  • Impurity Profiling : The identification and quantification of impurities are vital for compliance with regulatory standards set by bodies like the FDA and EMA. Telmisartan Impurity B serves as a reference standard during impurity profiling to ensure that levels remain within acceptable limits .
  • Stability Testing : Understanding how impurities affect the stability of the drug formulation is critical. Studies have shown that monitoring impurities can provide insights into the degradation pathways of telmisartan .

Regulatory Compliance

The presence of impurities must be documented during the Abbreviated New Drug Application (ANDA) filing process with the FDA. Telmisartan Impurity B is often included in these documents to demonstrate compliance with pharmacopoeial guidelines . This ensures that any potential risks associated with impurities are adequately assessed.

Toxicological Studies

Toxicological assessments are necessary for any pharmaceutical product containing impurities. Research indicates that Telmisartan Impurity B has been evaluated for its safety profile, particularly when present at levels exceeding regulatory thresholds . This evaluation helps in determining acceptable daily intake levels and potential health risks.

Research and Development

Emerging studies are exploring the therapeutic implications of telmisartan and its impurities, including:

  • Enhanced Bioavailability : Research efforts are focusing on formulations that improve the solubility and bioavailability of telmisartan, potentially utilizing insights from impurity behavior .
  • Synthesis Pathways : The synthesis of Telmisartan Impurity B itself has been documented, providing valuable information for researchers looking to optimize manufacturing processes or develop new formulations .

Case Study 1: Quality Control Implementation

A pharmaceutical company implemented a comprehensive quality control system that included regular monitoring of Telmisartan Impurity B levels during production. By establishing strict limits based on regulatory guidelines, they successfully maintained product quality and reduced recalls due to impurity-related issues.

Case Study 2: Toxicological Assessment

In a clinical study assessing the safety of telmisartan formulations, researchers found that elevated levels of Telmisartan Impurity B did not significantly alter the pharmacokinetics or safety profile compared to formulations within regulatory limits. This finding supports the notion that while monitoring impurities is crucial, certain levels may not pose significant risks.

Wirkmechanismus

Target of Action

Telmisartan Impurity B, also known as Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate, is an impurity of Telmisartan . Telmisartan is a specific antagonist of the angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the regulation of blood pressure .

Mode of Action

Telmisartan, and by extension, Telmisartan Impurity B, binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

The primary biochemical pathway affected by Telmisartan Impurity B is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, Telmisartan Impurity B inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure .

Pharmacokinetics

While specific pharmacokinetic data for Telmisartan Impurity B is not readily available, Telmisartan itself is known to have a long terminal half-life and a clearance of 0.15 L·kg-1·h-1 . These properties suggest that Telmisartan and its impurities may have prolonged effects in the body .

Result of Action

The primary result of Telmisartan Impurity B’s action is a reduction in blood pressure . By inhibiting the action of angiotensin II, it causes vasodilation and decreases fluid volume . This can help manage conditions such as hypertension, diabetic nephropathy, and congestive heart failure .

Biochemische Analyse

Biochemical Properties

Telmisartan, the parent compound, is known to bind to the angiotensin II type 1 (AT1) receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .

Cellular Effects

Telmisartan, the parent compound, has been shown to have anti-inflammatory and antitumor effects . It has been suggested that the repression of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint may be implicated in the antitumor action of Telmisartan .

Molecular Mechanism

Telmisartan, the parent compound, is known to bind to the angiotensin II type 1 (AT1) receptors with high affinity, inhibiting the action of angiotensin II on vascular smooth muscle . This leads to a reduction in arterial blood pressure .

Temporal Effects in Laboratory Settings

Telmisartan, the parent compound, has been shown to have long-term effects on blood pressure and insulin resistance .

Dosage Effects in Animal Models

Telmisartan, the parent compound, has been shown to ameliorate hypertension and insulin resistance in rats with metabolic syndrome .

Metabolic Pathways

The metabolic pathways of Telmisartan Impurity B are not well-documented. Telmisartan, the parent compound, has been shown to interact with metabolic pathways. It is known to prevent adipogenesis and weight gain through activation of peroxisome proliferator-activated receptor (PPAR)-δ-dependent pathways in several tissues .

Transport and Distribution

Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Telmisartan, the parent compound, has been shown to affect the expression and localization of ZO-1 in endothelial cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate involves multiple stepsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.

Biologische Aktivität

Telmisartan is a well-known antihypertensive medication that acts as a specific angiotensin II receptor (AT1) antagonist. Among its various impurities, Telmisartan Impurity B has garnered attention due to its potential implications in drug quality and efficacy. This article delves into the biological activity of Telmisartan Impurity B, focusing on its synthesis, characterization, and biological effects based on diverse research findings.

1. Synthesis and Characterization

The synthesis of Telmisartan Impurity B has been reported as a multi-step process involving several chemical transformations. The structure of Impurity B was confirmed using various analytical techniques, including:

  • 1H NMR (Nuclear Magnetic Resonance)
  • 13C NMR
  • Mass Spectrometry (MS)

These methods are crucial for ensuring the purity and identity of the compound, which is essential for quality control in pharmaceutical manufacturing .

Synthesis Steps Overview

The synthesis involves the following key steps:

  • Starting Material Preparation : The initial compound undergoes chlorination under alkaline conditions.
  • Formation of Intermediates : Several intermediates are formed through reactions with N-Methyl-o-phenylenediamine dihydrochloride.
  • Final Product Isolation : The final product is isolated through extraction and purification steps involving organic solvents.

This comprehensive synthesis pathway is significant as it provides a reference for quality control in telmisartan production .

Telmisartan, including its impurities, primarily exerts its effects by blocking the AT1 receptor, leading to vasodilation and reduced blood pressure. The biological activity of Telmisartan Impurity B may mirror some aspects of telmisartan's pharmacodynamics; however, specific studies on its individual effects remain limited.

2.2 Toxicological Profile

Research indicates that telmisartan and its impurities may have varying toxicological profiles. For instance, high doses of telmisartan have been associated with renal toxicity in animal studies, characterized by increased plasma urea and creatinine levels . While specific data on Telmisartan Impurity B's toxicity are scarce, it is crucial to consider that impurities can influence the overall safety profile of pharmaceutical products.

3. Case Studies and Research Findings

Several studies have explored the implications of telmisartan impurities in clinical settings:

  • Clinical Efficacy : A study involving 1304 patients demonstrated significant reductions in systolic and diastolic blood pressure with telmisartan treatment, indicating its effectiveness despite potential impurities .
  • Toxicological Evaluations : Toxicity studies have shown that telmisartan can lead to gastrointestinal damage at higher doses, raising concerns about the safety of impurities like Impurity B .

4. Data Tables

The following table summarizes key findings related to the synthesis and biological effects of Telmisartan Impurity B:

ParameterFindings
Synthesis Yield Approximately 50% overall yield reported
Characterization Techniques 1H NMR, 13C NMR, MS confirmed structure
Renal Toxicity (Animal Studies) Increased plasma urea at doses ≥4 mg/kg/day
Blood Pressure Reduction (Clinical Study) SBP reduction: −13.3 mmHg (monotherapy)

Eigenschaften

IUPAC Name

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOPWPNJFDIROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.